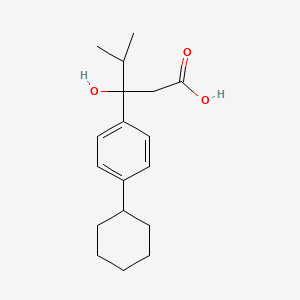
Hydrocinnamic acid, p-cyclohexyl-beta-hydroxy-beta-isopropyl-, (+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrocinnamic acid, p-cyclohexyl-beta-hydroxy-beta-isopropyl-, (±)- is a complex organic compound with a unique structure. It consists of 26 hydrogen atoms, 18 carbon atoms, and 3 oxygen atoms, making a total of 47 atoms . The compound is characterized by its multiple bonds, aromatic rings, and six-membered rings .
Métodos De Preparación
The synthesis of Hydrocinnamic acid, p-cyclohexyl-beta-hydroxy-beta-isopropyl-, (±)- involves several steps. The synthetic routes typically include the formation of the cyclohexyl ring and the introduction of the hydroxy and isopropyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Hydrocinnamic acid, p-cyclohexyl-beta-hydroxy-beta-isopropyl-, (±)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological systems. Industrial applications could include its use in the production of pharmaceuticals and other chemical products .
Mecanismo De Acción
The mechanism of action of Hydrocinnamic acid, p-cyclohexyl-beta-hydroxy-beta-isopropyl-, (±)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the context of its use .
Comparación Con Compuestos Similares
Hydrocinnamic acid, p-cyclohexyl-beta-hydroxy-beta-isopropyl-, (±)- can be compared with other similar compounds, such as hydrocinnamic acid derivatives and other cyclohexyl-containing molecules. Its uniqueness lies in its specific structure, which imparts distinct chemical and physical properties. Similar compounds may include hydrocinnamic acid, p-cyclohexyl-beta-hydroxy-beta-methyl-, and other related derivatives .
Propiedades
Número CAS |
95711-60-7 |
|---|---|
Fórmula molecular |
C18H26O3 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
3-(4-cyclohexylphenyl)-3-hydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C18H26O3/c1-13(2)18(21,12-17(19)20)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-11,13-14,21H,3-7,12H2,1-2H3,(H,19,20) |
Clave InChI |
YKKFKTBNGFGSDR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC(=O)O)(C1=CC=C(C=C1)C2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


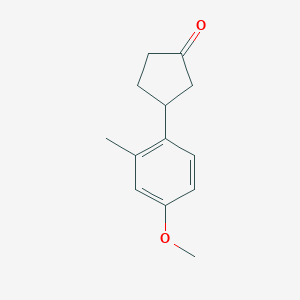
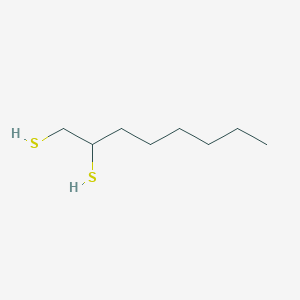
![N-[[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]propan-2-amine](/img/structure/B13792578.png)
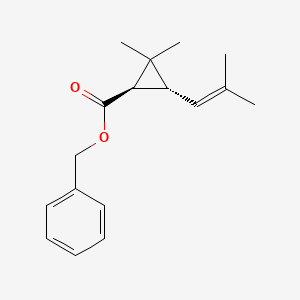
![1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline](/img/structure/B13792585.png)
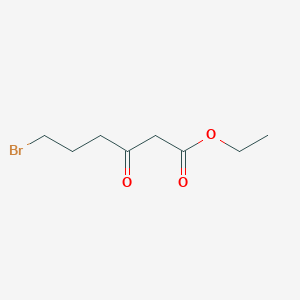
![4H-indeno[2,1-d][1,2]oxazole](/img/structure/B13792599.png)

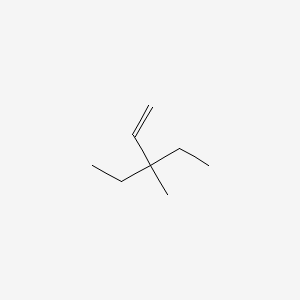
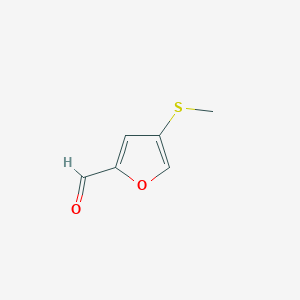
![2-[1,2-bis(4-methoxyphenyl)butylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B13792626.png)
![6-(2-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13792632.png)
![2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]benzonitrile](/img/structure/B13792639.png)
![Furo[2,3-g]benzothiazole](/img/structure/B13792660.png)
